methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate
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Overview
Description
Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methyl group, a tert-butoxycarbonyl (Boc) protecting group, and a sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the protected amine with chlorosulfonic acid or sulfuryl chloride in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or amides.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or amines, and reaction conditions that favor nucleophilic attack.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines, amides.
Substitution: Substituted sulfamoyl compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide derivatives. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate exerts its effects depends on its specific application. In general, the compound may interact with biological targets through binding to enzymes or receptors, leading to modulation of biochemical pathways. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Methyl 2-(N-(benzyloxycarbonyl)-N-methylsulfamoyl)acetate: Similar structure but with a benzyl protecting group instead of Boc.
Methyl 2-(N-(methylsulfonyl)-N-methylsulfamoyl)acetate: Similar sulfamoyl group but without the protecting group.
Uniqueness: Methyl 2-(N-(tert-butoxycarbonyl)-N-methylsulfamoyl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(12)10(4)17(13,14)6-7(11)15-5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSZUVNEBIJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)S(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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